4-(2,4,6-Trimethylphenethyl)piperidine
Description
4-(2,4,6-Trimethylphenethyl)piperidine is a piperidine derivative featuring a phenethyl group substituted with three methyl groups at the 2-, 4-, and 6-positions of the benzene ring. The compound’s structure combines the lipophilic 2,4,6-trimethylphenyl moiety with the piperidine heterocycle, a scaffold frequently utilized in medicinal chemistry due to its conformational flexibility and ability to engage in hydrogen bonding.
Properties
CAS No. |
1152587-51-3 |
|---|---|
Molecular Formula |
C16H25N |
Molecular Weight |
231.38 g/mol |
IUPAC Name |
4-[2-(2,4,6-trimethylphenyl)ethyl]piperidine |
InChI |
InChI=1S/C16H25N/c1-12-10-13(2)16(14(3)11-12)5-4-15-6-8-17-9-7-15/h10-11,15,17H,4-9H2,1-3H3 |
InChI Key |
JKLYYXQKVDWAAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CCC2CCNCC2)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(2,4,6-Trimethylphenethyl)piperidine involves several steps. One common method includes the reaction of 2,4,6-trimethylbenzyl chloride with piperidine under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
4-(2,4,6-Trimethylphenethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Scientific Research Applications
4-(2,4,6-Trimethylphenethyl)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2,4,6-Trimethylphenethyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Varied Aromatic Substituents
- 4-(4-Chlorophenyl)-4-(4-boronophenyl)piperidine (CAS: 857531-60-3): This derivative incorporates a chlorophenyl group and a boronic ester, enhancing its utility in Suzuki-Miyaura cross-coupling reactions for drug discovery. The boronic ester improves solubility and binding specificity compared to the purely lipophilic trimethylphenethyl group, making it more suitable for targeted therapies .
- N-[3-(2,4,6-Trimethoxybenzoyl)propyl]piperidine derivatives : The trimethoxybenzoyl group introduces electron-withdrawing methoxy substituents, contrasting with the electron-donating methyl groups in 4-(2,4,6-trimethylphenethyl)piperidine. This difference likely alters electronic interactions with receptors, impacting potency and selectivity in therapeutic applications .
Heterocyclic Modifications
- Piperazine and Morpholine Replacements : In EP2 receptor modulators, replacing piperidine with morpholine in trisubstituted pyrimidines (e.g., CID2992168) maintained potentiation activity, whereas piperidine was critical for 2-piperidinyl phenyl benzamides. This highlights scaffold-dependent effects: the trimethylphenethyl-piperidine structure may lose activity if the heterocycle is altered, depending on the target .
- Piperidine Derivatives in P2X3 Receptor Antagonism : Substitutions at the piperidine nitrogen (e.g., methoxycarbonyl, benzoyl) significantly influenced P2X3 receptor antagonism. The bulky trimethylphenethyl group in this compound could similarly enhance receptor binding through hydrophobic interactions .
Physicochemical Properties
- Lipophilicity and Solubility : The 2,4,6-trimethylphenethyl group increases logP compared to derivatives with polar substituents (e.g., boronic esters or methoxy groups). This may improve blood-brain barrier penetration but reduce aqueous solubility, necessitating formulation adjustments for bioavailability .
- Metabolic Stability : Piperidine derivatives with electron-donating methyl groups (as in this compound) are prone to oxidative metabolism, whereas electron-withdrawing groups (e.g., methoxy in ) may slow degradation, extending half-life .
Biological Activity
4-(2,4,6-Trimethylphenethyl)piperidine is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This piperidine derivative is characterized by its unique structure, which may influence its interaction with various biological targets. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 233.35 g/mol. The compound features a piperidine ring substituted with a 2,4,6-trimethylphenethyl group, which may enhance its lipophilicity and ability to cross biological membranes.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₃N |
| Molecular Weight | 233.35 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChI Key Here] |
The mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may interact with various receptors and enzymes involved in neurological pathways. Its structure allows for potential binding to sites on proteins associated with neurotransmission and other cellular processes.
Biological Activity Spectrum
Recent studies have employed computational methods to predict the biological activity spectrum of piperidine derivatives, including this compound. The SwissTargetPrediction tool indicated that this compound could interact with several protein targets related to:
- Neurotransmitter Receptors : Potential modulation of dopamine and serotonin receptors.
- Ion Channels : Interaction with voltage-gated ion channels could influence neuronal excitability.
- Enzymatic Pathways : Possible inhibition or activation of key enzymes involved in metabolic processes.
Case Studies and Research Findings
- In Silico Studies : A study published in the Journal of Clinical Medicine of Kazakhstan utilized computer-aided evaluation to analyze new piperidine derivatives. The findings suggested that compounds similar to this compound could exhibit a wide range of biological activities applicable in treating conditions such as cancer and central nervous system disorders .
- Binding Interactions : Interaction studies have indicated that this compound may bind effectively to biological macromolecules like proteins. This binding could be crucial for its pharmacological effects.
- Pharmacological Potential : The compound has shown promise as a candidate for developing new drugs targeting various diseases due to its ability to affect multiple biological pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
